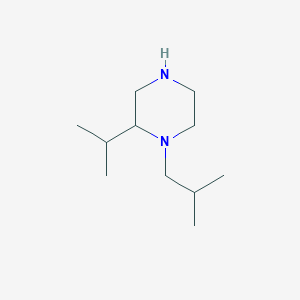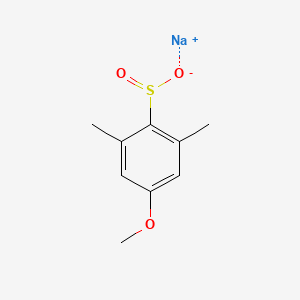
1-(1-Ethynylcyclopropyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethynylcyclopropyl)-3-fluorobenzene is an organic compound that belongs to the family of cyclopropylbenzenes It is characterized by the presence of a cyclopropyl group attached to a benzene ring, with an ethynyl group and a fluorine atom substituting the hydrogen atoms on the cyclopropyl and benzene rings, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethynylcyclopropyl)-3-fluorobenzene typically involves the reaction of 1-cyclopropylbenzene with ethynylating agents under specific conditions. One common method is the reaction of 1-cyclopropylbenzene with acetylene in the presence of a copper catalyst, which facilitates the substitution of a hydrogen atom on the cyclopropyl group with an ethynyl group . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethynylcyclopropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form cyclopropyl derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of cyclopropyl derivatives with reduced ethynyl groups.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-(1-Ethynylcyclopropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and
Propiedades
Fórmula molecular |
C11H9F |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
1-(1-ethynylcyclopropyl)-3-fluorobenzene |
InChI |
InChI=1S/C11H9F/c1-2-11(6-7-11)9-4-3-5-10(12)8-9/h1,3-5,8H,6-7H2 |
Clave InChI |
RXVOOWWQMIHTBT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


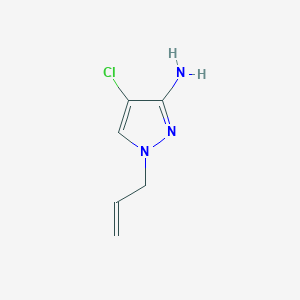
![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
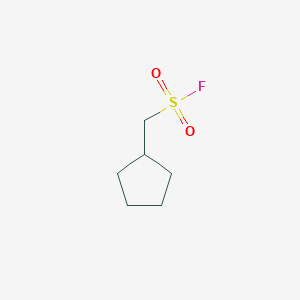
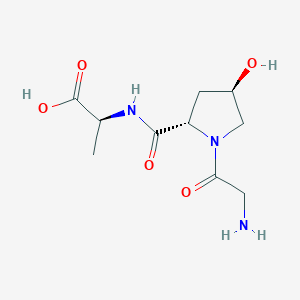

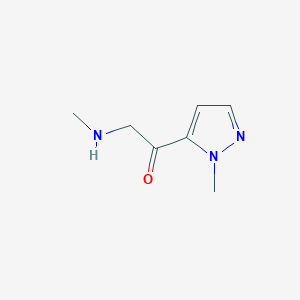
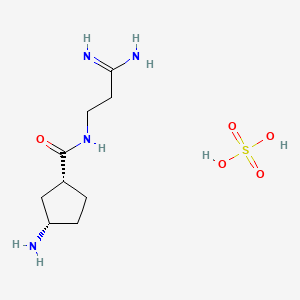

amine](/img/structure/B13155601.png)
![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)

